molecular formula C8H10O4 B14415850 3,6-Bis(hydroxymethyl)benzene-1,2-diol CAS No. 80067-65-8

3,6-Bis(hydroxymethyl)benzene-1,2-diol

Cat. No.: B14415850
CAS No.: 80067-65-8
M. Wt: 170.16 g/mol
InChI Key: IRAUDRRFZKQQNF-UHFFFAOYSA-N
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Description

3,6-Bis(hydroxymethyl)benzene-1,2-diol is a phenolic compound featuring a benzene ring substituted with hydroxyl groups at positions 1 and 2, along with hydroxymethyl (-CH₂OH) groups at positions 3 and 6. The hydroxymethyl groups enhance hydrophilicity, making it more soluble in polar solvents compared to brominated derivatives.

Properties

CAS No.

80067-65-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3,6-bis(hydroxymethyl)benzene-1,2-diol

InChI

InChI=1S/C8H10O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2,9-12H,3-4H2

InChI Key

IRAUDRRFZKQQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(hydroxymethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 1,2-dihydroxybenzene with formaldehyde under acidic or basic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring activate the ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as anhydrous ferrous sulfate can be employed to enhance the reaction rate and yield. The reaction is typically carried out in solvents like benzene or toluene under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(hydroxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of benzene-1,2-dicarboxylic acid.

    Reduction: Formation of benzene-1,2-dimethanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

3,6-Bis(hydroxymethyl)benzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Bis(hydroxymethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3,6-bis(hydroxymethyl)benzene-1,2-diol and related benzene-1,2-diol derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Bioactivities Source
This compound -OH (1,2); -CH₂OH (3,6) Hypothesized: Antioxidant, hydrophilic -
4-Allylbenzene-1,2-diol -OH (1,2); -CH₂CH₂CH₂ (4) Antibacterial, radical scavenging
3,4-Dibromo-5-(hydroxymethyl)benzene-1,2-diol -OH (1,2); -Br (3,4); -CH₂OH (5) Antimicrobial, aldose reductase inhibition
4-(2-Hydroxyethyl)benzene-1,2-diol -OH (1,2); -CH₂CH₂OH (4) Antimicrobial (e.g., S. aureus)
5,5’-(Oxybis(methylene))bis(3,4-dibromobenzene-1,2-diol) Dimer with -Br (3,4); -OCH₂- linker Potent antioxidant (IC₅₀: 0.85 μM)
3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol -OH (1,2); Schiff base (-C=N-) at 3 Metal chelation, antimicrobial

Key Comparisons

Substituent Effects on Bioactivity

  • Brominated Derivatives : Compounds like 3,4-dibromo-5-(hydroxymethyl)benzene-1,2-diol () exhibit enhanced antimicrobial and enzyme inhibitory activities due to bromine’s electron-withdrawing effects and increased molecular weight. However, bromination reduces solubility in aqueous media compared to hydroxymethyl-substituted analogs .
  • Hydroxymethyl vs. Allyl Groups : The allyl group in 4-allylbenzene-1,2-diol () contributes to hydrophobic interactions in bacterial membranes, enhancing antibacterial activity. In contrast, hydroxymethyl groups in the target compound may favor hydrogen bonding and radical scavenging, akin to 4-(2-hydroxyethyl)benzene-1,2-diol () .

Antioxidant Capacity

  • The dihydroxyl (1,2-diol) moiety is critical for radical scavenging, as seen in 5,5’-(oxybis(methylene))bis(3,4-dibromobenzene-1,2-diol) (IC₅₀: 0.85 μM against DPPH) (). The target compound’s hydroxymethyl groups could further stabilize radicals via hydrogen bonding, similar to 3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol () .

Synthetic Versatility

  • Hydroxymethyl groups at positions 3 and 6 provide reactive sites for derivatization, such as esterification or glycosylation, as demonstrated in 4-(1,2-di(lauroyloxy)ethyl)benzene-1,2-diol (). This contrasts with brominated compounds, which are less amenable to functionalization .

Structural Analogues in Drug Development Schiff base derivatives like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol () highlight the role of the 1,2-diol core in metal chelation and antimicrobial activity. The target compound’s lack of a Schiff base may limit such interactions but improve metabolic stability .

Research Findings and Implications

  • Marine Bromophenols: Natural analogs like 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(hydroxymethyl)benzyl)benzene-1,2-diol () show IC₅₀ values as low as 4.01 μM against aldose reductase, suggesting that hydroxymethyl groups enhance target binding. The target compound’s simplified structure may retain similar efficacy without bromine’s toxicity risks .
  • Antioxidant Applications : Fermentation studies () demonstrate that unsubstituted benzene-1,2-diol increases antioxidant activity. The hydroxymethyl groups in the target compound could amplify this effect, making it a candidate for food preservation or nutraceuticals .

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